molecular formula C14H13BrN2O2 B12612298 Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate CAS No. 913719-99-0

Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate

Cat. No.: B12612298
CAS No.: 913719-99-0
M. Wt: 321.17 g/mol
InChI Key: JKDORRSMDCNKOE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is an organic compound with the molecular formula C14H13BrN2O2. This compound belongs to the bipyridine family, which is known for its applications in coordination chemistry, catalysis, and material science . The presence of bromine and methyl groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate typically involves the bromination of 4’-methyl-2,2’-bipyridine followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the bromine and methyl substituents.

    4,4’-Dimethyl-2,2’-bipyridine: Contains two methyl groups but lacks the bromine atom.

    6-Bromo-2,2’-bipyridine: Similar structure but without the ethyl ester group.

Uniqueness

Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is unique due to the combination of bromine, methyl, and ester functional groups. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing more complex molecules.

Properties

CAS No.

913719-99-0

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3

InChI Key

JKDORRSMDCNKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C

Origin of Product

United States

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